molecular formula C16H9Cl2FN2OS B3042794 3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide CAS No. 680212-81-1

3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide

Cat. No.: B3042794
CAS No.: 680212-81-1
M. Wt: 367.2 g/mol
InChI Key: MINBRSQDBDACKQ-UHFFFAOYSA-N
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Description

3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-fluoroaniline to form an intermediate, which is then subjected to cyclization with sulfur and a base to yield the desired thiazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl rings can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted thiazole derivatives.

Scientific Research Applications

3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxamide
  • 5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide
  • 3-chloro-5-(2-chlorophenyl)-N-(4-methylphenyl)-1,2-thiazole-4-carboxamide

Uniqueness

3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide is unique due to the presence of both chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the thiazole ring structure makes this compound a valuable candidate for various scientific and industrial applications.

Properties

IUPAC Name

3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2FN2OS/c17-12-4-2-1-3-11(12)14-13(15(18)21-23-14)16(22)20-10-7-5-9(19)6-8-10/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINBRSQDBDACKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=NS2)Cl)C(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide
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3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide
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3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide
Reactant of Route 4
3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide
Reactant of Route 5
3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide
Reactant of Route 6
3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide

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